molecular formula C7H9NO3 B8211740 2-Ethyl-oxazole-5-carboxylic acid methyl ester

2-Ethyl-oxazole-5-carboxylic acid methyl ester

Cat. No.: B8211740
M. Wt: 155.15 g/mol
InChI Key: IEOVNUUGXIVDHG-UHFFFAOYSA-N
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Description

2-Ethyl-oxazole-5-carboxylic acid methyl ester is a heterocyclic organic compound that features an oxazole ring substituted with an ethyl group at the 2-position and a carboxylate ester group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-oxazole-5-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization and esterification. The reaction conditions often involve the use of catalysts such as palladium or other transition metals to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process may involve the use of automated systems to control temperature, pressure, and reactant flow rates, optimizing the reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-oxazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols .

Scientific Research Applications

2-Ethyl-oxazole-5-carboxylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethyl-oxazole-5-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in inflammation or microbial growth. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

  • Ethyl 2-methyloxazole-5-carboxylate
  • 2,4-Disubstituted thiazoles
  • Indole derivatives

Comparison: 2-Ethyl-oxazole-5-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to similar compounds. For example, while thiazoles and indole derivatives also exhibit significant biological activities, the presence of the oxazole ring in this compound provides unique electronic properties that can be exploited in various applications .

Properties

IUPAC Name

methyl 2-ethyl-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-6-8-4-5(11-6)7(9)10-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOVNUUGXIVDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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